
Columbium nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Columbium nickel, also known as niobium nickel, is a compound that combines the elements niobium (formerly known as columbium) and nickel. Niobium is a transition metal with the atomic number 41, and it is known for its high melting point, ductility, and resistance to corrosion. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its strength, ductility, and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of columbium nickel involves several synthetic routes, including metallothermic reduction, non-metallothermic reduction, and electrolysis of fused salts. One common method is the aluminothermic reduction process, where niobium oxide (Nb₂O₅) is reduced using aluminum powder. This process involves blending niobium oxide with aluminum powder and initiating an exothermic reaction to produce niobium metal and aluminum oxide (Al₂O₃) as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced through vacuum arc remelting and electron beam melting. These methods involve melting niobium and nickel together under high vacuum conditions to ensure purity and prevent oxidation. The resulting alloy is then cast into ingots or other desired shapes for further processing .
Analyse Chemischer Reaktionen
Types of Reactions: Columbium nickel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with oxygen, where it forms a stable oxide layer that prevents further oxidation. This passivation process is beneficial for corrosion resistance .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids. For example, in the presence of oxygen at elevated temperatures, this compound forms niobium pentoxide (Nb₂O₅) and nickel oxide (NiO). In reduction reactions, hydrogen can be used to reduce niobium oxides to niobium metal .
Major Products Formed: The major products formed from the reactions of this compound include niobium pentoxide, nickel oxide, and various niobium-nickel alloys. These products are valuable for their high strength, corrosion resistance, and thermal stability .
Wissenschaftliche Forschungsanwendungen
Columbium nickel has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization processes. In biology and medicine, this compound alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion .
In the industrial sector, this compound is used in the production of high-strength, low-alloy steels, which are essential for constructing pipelines, bridges, and other infrastructure. Additionally, this compound alloys are used in aerospace applications, such as jet engines and rocket components, due to their high-temperature stability and strength .
Wirkmechanismus
The mechanism of action of columbium nickel involves its ability to form stable oxide layers that protect against corrosion and oxidation. At the molecular level, niobium and nickel atoms interact to create a strong, ductile alloy with enhanced mechanical properties. The presence of niobium in the alloy contributes to grain refinement and solid solution strengthening, while nickel provides additional strength through precipitation hardening .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to columbium nickel include niobium-titanium, niobium-zirconium, and nickel-titanium alloys. These compounds share some properties with this compound, such as high strength, corrosion resistance, and thermal stability .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of niobium and nickel, which results in a compound with superior mechanical properties and resistance to high temperatures. This makes this compound particularly valuable in applications that require both strength and thermal stability, such as aerospace and industrial applications .
Eigenschaften
CAS-Nummer |
12034-55-8 |
|---|---|
Molekularformel |
NbNi |
Molekulargewicht |
151.600 g/mol |
IUPAC-Name |
nickel;niobium |
InChI |
InChI=1S/Nb.Ni |
InChI-Schlüssel |
FEBJSGQWYJIENF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



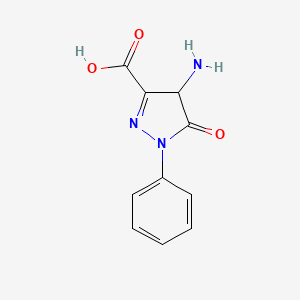
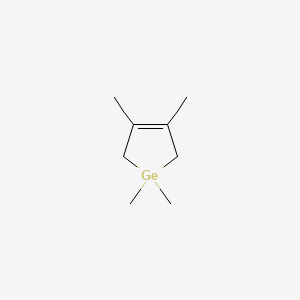

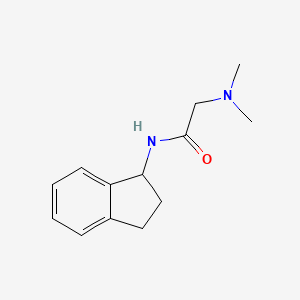
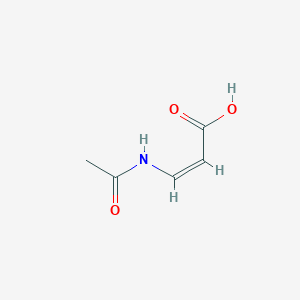
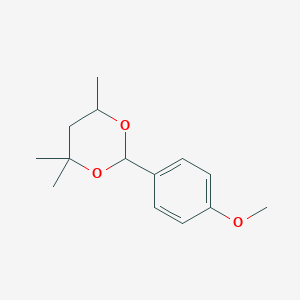
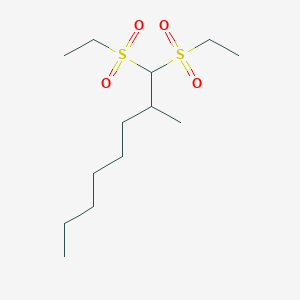
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
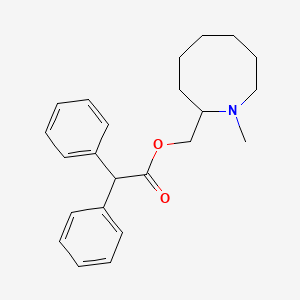
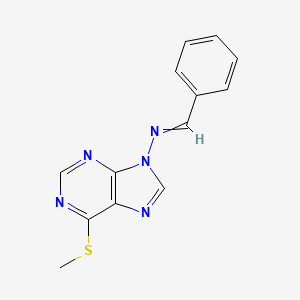
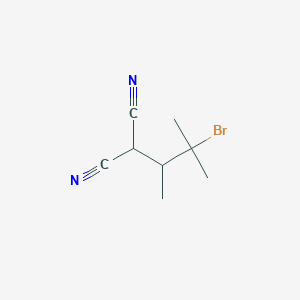
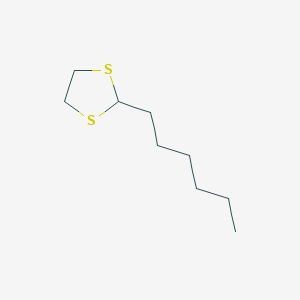
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
